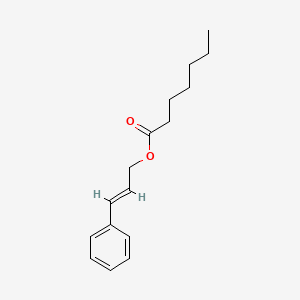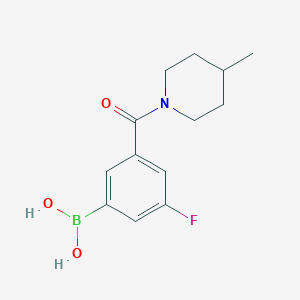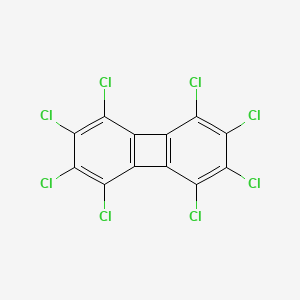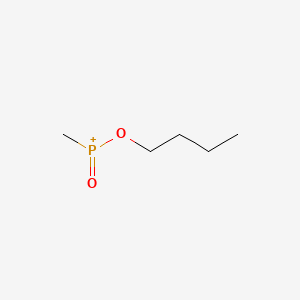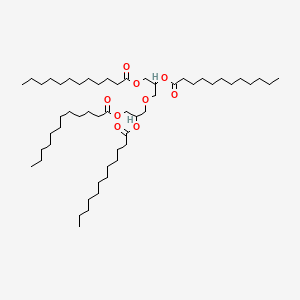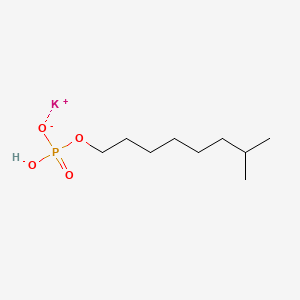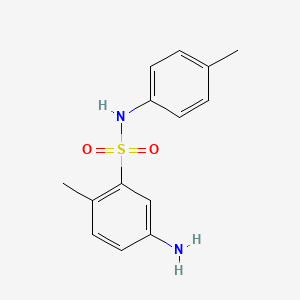
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene is an organic compound with a unique structure that combines a phenyl ring with an ethyl-substituted cyclohexyl group and an acetylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-(4-ethylcyclohexyl)-phenyl acetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylcyclohexanone and phenylacetylene.
Formation of Intermediate: The 4-ethylcyclohexanone is first converted to 4-ethylcyclohexyl bromide through a bromination reaction.
Coupling Reaction: The 4-ethylcyclohexyl bromide is then subjected to a coupling reaction with phenylacetylene in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylene moiety to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of 4-ethylcyclohexyl phenyl ketone or carboxylic acids.
Reduction: Formation of 4-ethylcyclohexyl phenyl ethylene or ethane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene has several applications in scientific research:
Materials Science: Used in the development of liquid crystal materials and organic semiconductors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Trans-4-(4-ethylcyclohexyl)-phenyl acetylene involves its interaction with molecular targets through its acetylene and phenyl groups. These interactions can lead to various chemical transformations, such as addition reactions or coordination with metal catalysts. The specific pathways depend on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
- Trans-4-(4-methylcyclohexyl)-phenyl acetylene
- Trans-4-(4-propylcyclohexyl)-phenyl acetylene
- Trans-4-(4-butylcyclohexyl)-phenyl acetylene
Uniqueness
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene is unique due to the presence of the ethyl group on the cyclohexyl ring, which influences its chemical reactivity and physical properties. This compound exhibits distinct behavior in terms of its stability, solubility, and interaction with other molecules compared to its analogs with different alkyl substituents.
Properties
IUPAC Name |
1-(4-ethylcyclohexyl)-4-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-6,9-10,14,16H,4,7-8,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXFDYOCIZUKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
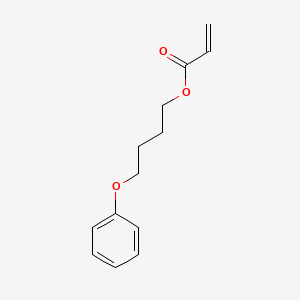
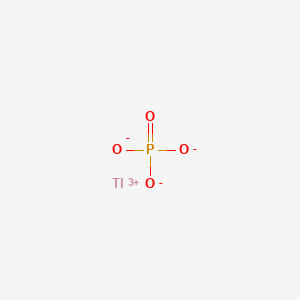
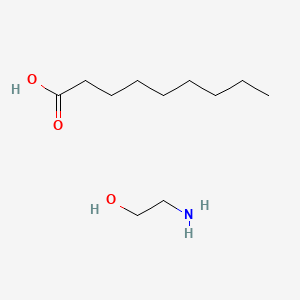
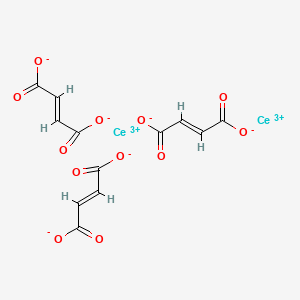
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
